molecular formula C14H17NO4 B3192553 (S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 63399-71-3

(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B3192553
CAS RN: 63399-71-3
M. Wt: 263.29 g/mol
InChI Key: RPUQYVRDBWUEOR-AWEZNQCLSA-N
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Description

(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-2-Me-Pro-OH and is a derivative of the amino acid proline.

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-Substituted Pyrrolin-2-ones : This compound has been used in the stereospecific synthesis of several N-protected pyrrolin-2-ones, demonstrating its utility in creating structurally complex molecules (Mattern, 1996).
  • Microwave Assisted Synthesis : It serves as an initial compound in the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting its role in efficient and high-yield chemical syntheses (Sreekanth & Jha, 2020).

Analytical Chemistry

  • Derivatization Reagent in High-Performance Liquid Chromatography (HPLC) : This compound has been found effective as a derivatization reagent for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Pharmaceutical Research

  • Antimicrobial Activity : Certain derivatives of this compound, such as 1-acetyl-2-benzylpyrrolidine-2-carboxamide, have shown promising antimicrobial properties, suggesting potential pharmaceutical applications (Sreekanth & Jha, 2020).
  • Synthesis of Potential Pharmacological Agents : The synthesis of 1-benzyl-APDC, starting from this compound, has shown mGluR6 selectivity, indicating its use in developing pharmacological research tools (Tueckmantel et al., 1997).

Material Science

  • Large-Scale Preparation : It has been synthesized from L-aspartic acid on a large scale, underlining its potential in industrial applications (Yoshida et al., 1996).

Other Applications

  • Stereochemical Studies in Organic Synthesis : The compound has been used in studies exploring the stereochemical course of nucleophilic additions, contributing to a deeper understanding of organic synthesis mechanisms (Martin & Corbett, 1992).
  • Development of Functional Polyesters : It has been a precursor in the synthesis of racemic poly(β-3-methylmalic acid), a degradable functional polyester, which is significant in the field of polymer science (Cammas et al., 1994).

properties

IUPAC Name

(2S)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUQYVRDBWUEOR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Synthesis routes and methods I

Procedure details

To the solution of 1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (3.1 g, 10.8 mmol) in the mixture of Methanol (20 mL) and water (20 mL) was added lithium hydroxide monohydrate (0.9 g, 21.6 mmol). The mixture was stirred at 30° C. for 3 h. The resulting mixture was treated with 5N hydrochloric acid to pH=2 and filtrated, washed with water, dried in vacuum at 45° C. 1.9 g of 1-(benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid was obtained. Yield: 67%. LC-MS (ESI) m/z: 264 (M+1)+.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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